

Application Notes and Protocols for ERthermAC in Cultured Adipocytes

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Compound of Interest

Compound Name: ERthermAC

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Introduction

ERthermAC is a fluorescent probe specifically designed for monitoring temperature changes within the endoplasmic reticulum (ER) of living cells.[1][2] Its fluorescence intensity is inversely correlated with temperature, making it a valuable tool for studying cellular thermogenesis, particularly in adipocytes.[3][4] This document provides a detailed guide for utilizing **ERthermAC** in cultured adipocytes, covering experimental protocols, data analysis, and interpretation. **ERthermAC** is a photostable, small-molecule dye with excellent cellular uptake and low cytotoxicity, making it highly suitable for live-cell imaging.[5][6]

Mechanism of Action

ERthermAC is a BODIPY-based dye that localizes to the endoplasmic reticulum.[5][6] An increase in the local temperature within the ER leads to a decrease in the fluorescence intensity of the probe.[3] This relationship allows for the qualitative and quantitative assessment of thermogenic activity in response to various stimuli. The dye's fluorescence can be measured using standard fluorescence microscopy or a microplate reader.

Key Applications in Adipocyte Research

- **Screening for Thermogenic Compounds:** **ERthermAC** can be used in high-throughput screening assays to identify drugs or small molecules that induce or enhance thermogenesis

in adipocytes.

- Investigating Thermogenic Pathways: The probe allows for the real-time monitoring of temperature changes in response to specific agonists or antagonists of signaling pathways involved in thermogenesis, such as the beta-adrenergic pathway.^[2]
- Single-Cell Analysis: **ERthermAC** enables the study of thermogenic heterogeneity within a population of adipocytes, providing insights into the dynamics of cellular responses.^{[1][2]}

Data Presentation

Quantitative Data Summary

Parameter	Value	Cell Type	Reference
Temperature Sensitivity			
18.1 °C to 35.0 °C	-1.07%/°C	Fixed WT-1 brown adipocytes	^{[2][3]}
35.7 °C to 42.8 °C	-4.76%/°C	Fixed WT-1 brown adipocytes	^{[2][3]}
Stimulation Response			
Isoproterenol-induced temperature increase	from 25 °C to 42 °C	WT-1 brown adipocytes	^[7]
Ionomycin-induced ER temperature elevation	1.7 ± 0.4 °C	Not specified	^[7]
Fluorescence Properties			
Excitation Wavelength	543 nm / 565 nm	^{[6][8]}	
Emission Wavelength	590 nm	^[8]	

Experimental Protocols

Protocol 1: Live-Cell Imaging of Thermogenesis in Cultured Adipocytes

This protocol is adapted for single-cell imaging of thermogenic responses.

Materials:

- Cultured and differentiated adipocytes (e.g., WT-1 brown adipocytes, primary human brown adipocytes)
- BioTracker **ERthermAC** Temperature-Sensitive Live Cell Dye (e.g., Merck SCT057)
- Dimethyl sulfoxide (DMSO)
- Dulbecco's Modified Eagle Medium (DMEM), serum-free and phenol red-free
- Phosphate-Buffered Saline (PBS)
- Thermogenic stimulus (e.g., isoproterenol, forskolin, CL-316,243)
- Fluorescence microscope with environmental control (temperature and CO₂)

Procedure:

- Cell Preparation: Culture and differentiate adipocytes on glass-bottom dishes or coverslips suitable for microscopy.
- **ERthermAC** Staining Solution: Prepare a 250 nM working solution of **ERthermAC** in serum-free, phenol red-free DMEM. First, prepare a 1 mM stock solution in DMSO.
- Cell Staining:
 - Wash the differentiated adipocytes twice with PBS.
 - Add the 250 nM **ERthermAC** staining solution to the cells.
 - Incubate for 20-30 minutes at 37°C and 5% CO₂.[\[9\]](#)

- Washing: Wash the cells twice with PBS to remove excess dye.
- Imaging:
 - Add fresh serum-free, phenol red-free DMEM to the cells.
 - Place the dish on the fluorescence microscope stage and allow the temperature to equilibrate (e.g., to 37°C).
 - Acquire baseline fluorescence images (Excitation: ~543-565 nm, Emission: ~590 nm).
 - Add the thermogenic stimulus to the cells.
 - Acquire time-lapse images every 5 minutes for up to 1.5-2 hours to monitor the change in fluorescence intensity.[8]

Protocol 2: Microplate-Based Assay for Thermogenesis Screening

This protocol is suitable for higher-throughput screening of thermogenic compounds.

Materials:

- Cultured and differentiated adipocytes in a black, clear-bottom 96-well plate
- BioTracker **ERthermAC** Temperature-Sensitive Live Cell Dye
- DMSO
- DMEM, serum-free and phenol red-free
- PBS
- Test compounds and controls (e.g., isoproterenol, CL-316,243)
- Microplate reader with fluorescence detection and temperature control

Procedure:

- Cell Preparation: Differentiate adipocytes in a black, clear-bottom 96-well plate.[\[8\]](#)
- **ERthermAC** Staining Solution: Prepare a 250 nM working solution of **ERthermAC** in serum-free, phenol red-free DMEM from a 1 mM stock in DMSO.[\[10\]](#)
- Cell Staining:
 - Wash the cells twice with PBS.[\[10\]](#)
 - Add 100 μ L of the staining solution to each well.[\[8\]](#)[\[10\]](#)
 - Incubate for 30-45 minutes at 37°C.[\[10\]](#)
- Washing: Wash each well twice with PBS.[\[8\]](#)[\[10\]](#)
- Assay:
 - Add 90 μ L of serum-free, phenol red-free DMEM to each well.[\[8\]](#)
 - Equilibrate the plate at 25°C for 15 minutes.[\[10\]](#)
 - Measure the basal fluorescence (Excitation: 543 nm, Emission: 590 nm) for 2-3 readings.[\[8\]](#)[\[10\]](#)
 - Add 10 μ L of the test compound or control solution (10x concentrated) to the respective wells.[\[8\]](#)[\[10\]](#)
 - Measure the fluorescence intensity every 5 minutes for up to 1.5-2 hours.[\[8\]](#)

Data Analysis and Interpretation

The primary data output is the change in fluorescence intensity over time. A decrease in fluorescence intensity indicates an increase in intracellular temperature.

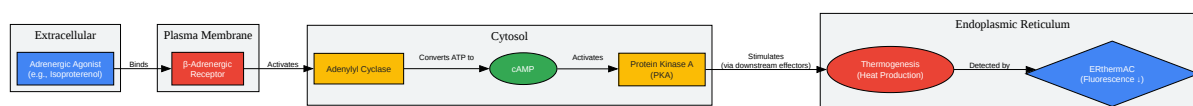
Quantitative Analysis:

- Background Subtraction: Subtract the background fluorescence from a region without cells.

- Normalization: Normalize the fluorescence intensity of each cell or well to its baseline fluorescence before stimulation (F/F₀).
- Calculate Relative Change: The relative change in fluorescence intensity can be calculated and plotted over time. A significant decrease in the relative intensity in stimulated cells compared to vehicle-treated cells indicates a thermogenic response.[9]

Mandatory Visualizations

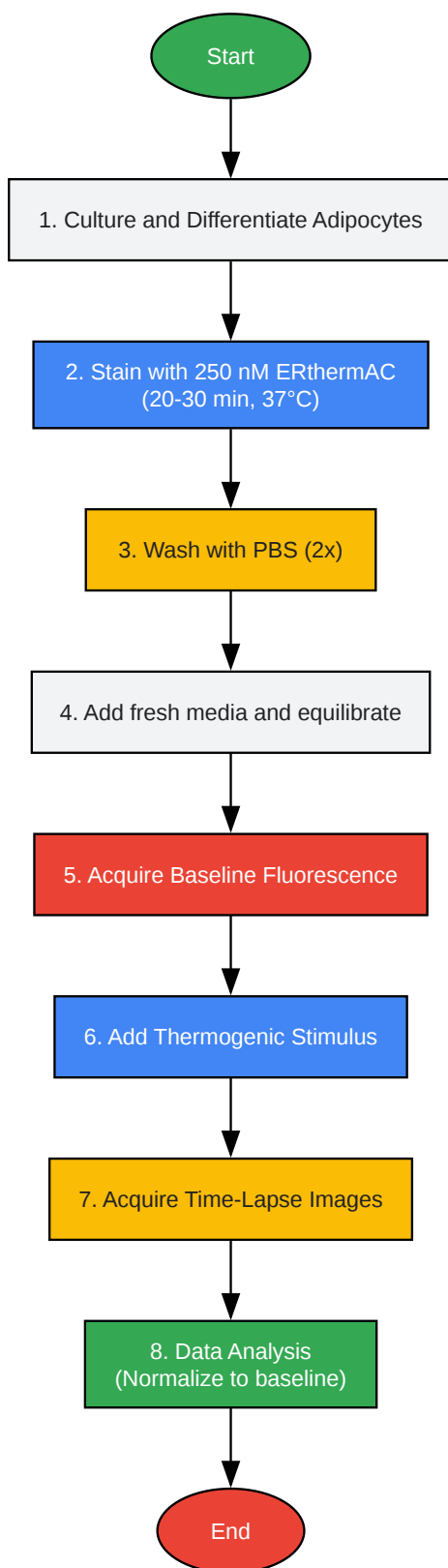
Signaling Pathway of Adrenergic-Induced Thermogenesis in Adipocytes



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Caption: Signaling pathway of adrenergic-induced thermogenesis in adipocytes.

Experimental Workflow for ERthermAC Application



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Caption: Experimental workflow for using **ERthermAC** in cultured adipocytes.

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